molecular formula C48H87N5O36 B566479 NGA3 N-Glycan CAS No. 110387-63-8

NGA3 N-Glycan

Cat. No.: B566479
CAS No.: 110387-63-8
M. Wt: 1310.223
InChI Key: QDBQNCFOSBIVNI-IZDLGGNDSA-N
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Description

NGA3 N-Glycan, also known as a triantennary N-glycan, is a complex carbohydrate structure found on glycoproteins. It is characterized by its three antennae, which are branches of sugar molecules extending from a core structure. This compound is significant in various biological processes, including cell-cell communication, protein folding, and immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NGA3 N-Glycan typically involves enzymatic and chemical methods. One common approach is the enzymatic release of N-glycans from glycoproteins using enzymes such as PNGase F. This is followed by purification steps, including high-performance liquid chromatography (HPLC) and glycosidase digestion to obtain the desired glycan structure .

Industrial Production Methods

In an industrial setting, this compound is often produced from bovine serum fetuin, a glycoprotein rich in complex glycans. The process involves hydrazinolysis to release the oligosaccharides, followed by purification using HPLC and enzymatic treatments to achieve the triantennary structure .

Chemical Reactions Analysis

Types of Reactions

NGA3 N-Glycan can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the terminal sugar residues, often using reagents like periodate.

    Reduction: Reduction reactions can be used to stabilize the glycan structure, typically employing sodium borohydride.

    Substitution: Substitution reactions can introduce new functional groups into the glycan structure, often using reagents like acetic anhydride.

Common Reagents and Conditions

    Oxidation: Sodium periodate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acetic anhydride in pyridine.

Major Products

Scientific Research Applications

NGA3 N-Glycan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which NGA3 N-Glycan exerts its effects involves its interaction with specific receptors and proteins on the cell surface. These interactions can trigger various cellular pathways, including those involved in immune responses and cell signaling. The molecular targets often include lectins and other carbohydrate-binding proteins that recognize the unique structure of this compound .

Comparison with Similar Compounds

Similar Compounds

    A2 N-Glycan: A biantennary glycan with two branches.

    A4 N-Glycan: A tetraantennary glycan with four branches.

    Hybrid N-Glycan: Contains both high-mannose and complex branches.

Uniqueness

NGA3 N-Glycan is unique due to its triantennary structure, which provides specific binding properties and biological functions not found in other glycans. This makes it particularly useful in applications requiring precise glycan recognition and interaction.

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H87N5O36/c49-17-24(64)34(10(2-55)75-41(17)74)83-43-21(53)27(67)37(13(5-58)79-43)87-46-32(72)29(69)39(15(7-60)81-46)89-48-33(73)30(70)40(16(8-61)82-48)88-47-31(71)28(68)38(14(6-59)80-47)86-45-20(52)26(66)36(12(4-57)78-45)85-44-19(51)25(65)35(11(3-56)77-44)84-42-18(50)23(63)22(62)9(1-54)76-42/h9-48,54-74H,1-8,49-53H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-,41?,42+,43+,44+,45+,46+,47+,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBQNCFOSBIVNI-IZDLGGNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)N)OC8C(OC(C(C8O)N)O)CO)CO)CO)CO)CO)CO)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)N)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)N)O)CO)CO)CO)CO)CO)CO)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H87N5O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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